molecular formula C16H10ClNO3 B1351946 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid CAS No. 669739-31-5

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1351946
CAS No.: 669739-31-5
M. Wt: 299.71 g/mol
InChI Key: LPDRLEUXWCWYNY-UHFFFAOYSA-N
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Description

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H10ClNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid typically involves the reaction of 8-chloroquinoline with 3-hydroxybenzaldehyde under specific conditions. One common method involves the use of a Friedländer synthesis, where the starting materials are heated in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress pathways, leading to its anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    8-Chloroquinoline: Lacks the hydroxyphenyl and carboxylic acid groups.

    2-(3-Hydroxyphenyl)quinoline: Lacks the chlorine atom.

    Quinoline-4-carboxylic acid: Lacks the chlorine and hydroxyphenyl groups.

Uniqueness

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the chlorine atom and the hydroxyphenyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a therapeutic agent or a building block for the synthesis of more complex molecules.

Properties

IUPAC Name

8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-13-6-2-5-11-12(16(20)21)8-14(18-15(11)13)9-3-1-4-10(19)7-9/h1-8,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDRLEUXWCWYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405473
Record name 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669739-31-5
Record name 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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